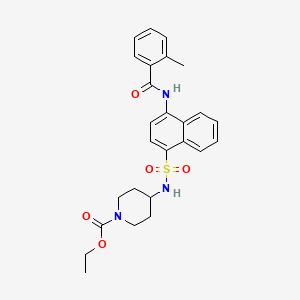

CCR8 antagonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H29N3O5S |

|---|---|

Molecular Weight |

495.6 g/mol |

IUPAC Name |

ethyl 4-[[4-[(2-methylbenzoyl)amino]naphthalen-1-yl]sulfonylamino]piperidine-1-carboxylate |

InChI |

InChI=1S/C26H29N3O5S/c1-3-34-26(31)29-16-14-19(15-17-29)28-35(32,33)24-13-12-23(21-10-6-7-11-22(21)24)27-25(30)20-9-5-4-8-18(20)2/h4-13,19,28H,3,14-17H2,1-2H3,(H,27,30) |

InChI Key |

LGJRRERRFSZFTJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)NC(=O)C4=CC=CC=C4C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of CCR8 Antagonism: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of C-C chemokine receptor 8 (CCR8) antagonists, a promising class of therapeutic agents in immuno-oncology. Tailored for researchers, scientists, and drug development professionals, this document details the molecular interactions, signaling pathways, and preclinical validation of these compounds.

Introduction: CCR8 as a Strategic Target in Immuno-Oncology

C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that has emerged as a critical target in cancer immunotherapy.[1] Its expression is predominantly found on highly immunosuppressive regulatory T cells (Tregs) that infiltrate the tumor microenvironment (TME).[1][2] Within the TME, the interaction between CCR8 and its primary ligand, C-C motif chemokine ligand 1 (CCL1), promotes the recruitment and suppressive function of these Tregs, thereby hindering the body's natural anti-tumor immune response.[2]

The strategic therapeutic value of CCR8 antagonists lies in their ability to selectively target and disrupt the function of these tumor-infiltrating Tregs. This targeted approach aims to restore and enhance the activity of cytotoxic T lymphocytes (CTLs) against cancer cells, offering a potent new avenue for cancer treatment.

Mechanism of Action of CCR8 Antagonists

The primary mechanism of action for CCR8 antagonists is the blockade of the interaction between CCR8 and its ligand, CCL1. This can be achieved through two main classes of antagonists: small molecules and monoclonal antibodies.

Small Molecule Antagonists competitively bind to the CCR8 receptor, preventing CCL1 from docking and initiating downstream signaling. This direct inhibition of the receptor leads to a reduction in the recruitment and immunosuppressive activity of Tregs within the TME.

Monoclonal Antibody Antagonists can function through multiple mechanisms. Some antibodies directly block the CCL1 binding site. More commonly, anti-CCR8 antibodies developed for oncology are afucosylated, meaning they are engineered to have an enhanced ability to bind to Fc receptors on immune effector cells like natural killer (NK) cells and macrophages.[3] This enhanced binding leads to potent antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), resulting in the targeted depletion of CCR8-expressing Tregs within the tumor.

The CCR8 Signaling Pathway

CCR8 is a Gq-coupled receptor. Upon binding of its ligand, CCL1, CCR8 undergoes a conformational change that activates the associated heterotrimeric G protein, specifically the Gαq subunit. This activation initiates a downstream signaling cascade:

-

Gαq Activation: The activated Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ subunits.

-

Phospholipase C (PLC) Activation: The GTP-bound Gαq activates phospholipase C-beta (PLC-β).

-

Second Messenger Production: PLC-β cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates Protein Kinase C (PKC), which then phosphorylates downstream target proteins, leading to various cellular responses, including chemotaxis and modulation of immunosuppressive functions.

Quantitative Data on CCR8 Antagonists

The potency of CCR8 antagonists is evaluated through various in vitro assays. The following tables summarize key quantitative data for representative small molecule and monoclonal antibody antagonists.

Table 1: In Vitro Potency of the Small Molecule CCR8 Antagonist IPG7236

| Assay Type | Parameter | Value (nM) |

| Tango Assay | IC50 | 24 |

| CCL1-induced Downstream Signaling | IC50 | 8.44 |

| CCR8-overexpressing Cell Downstream Signaling | IC50 | 24.3 |

| CCL1-induced Treg Migration | IC50 | 33.8 |

| Calcium Release Assay | IC50 | 2 |

| CCL1-induced Cell Migration | IC50 | 16 |

Table 2: Preclinical Profile of Monoclonal Antibody CCR8 Antagonists

| Antagonist | Mechanism of Action | Key Preclinical Findings |

| RO7502175 | Afucosylated antibody designed for enhanced ADCC. | Selectively induces ADCC against human CCR8+ Tregs from tumors in vitro. Well-tolerated in cynomolgus monkeys with a NOAEL of 100 mg/kg. |

| SRF114 | Fully human, afucosylated anti-CCR8 antibody. | Induces ADCC and/or ADCP to deplete intratumoral Tregs. Reduces tumor growth in murine models. |

| BMS-986340 | Nonfucosylated human IgG1 monoclonal antibody. | Eliminates CCR8-positive Tregs via ADCC, leading to potent antitumor activity, both as a monotherapy and in combination with anti-PD-1 in preclinical models. |

Key Experimental Protocols and Workflows

The characterization of CCR8 antagonists relies on a suite of specialized in vitro assays. Below are the detailed methodologies for three critical experiments.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPCR activation.

Methodology:

-

Cell Culture: HEK293 cells (or another suitable cell line) stably or transiently expressing the human CCR8 receptor are cultured to 80-90% confluency.

-

Cell Seeding: Cells are harvested and seeded into black, clear-bottom 96-well or 384-well microplates at a density of 40,000-80,000 cells per well and incubated overnight.

-

Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). The plate is incubated for 1 hour at 37°C.

-

Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR). The CCR8 antagonist is added to the wells, followed by the addition of the CCR8 ligand, CCL1.

-

Signal Detection: The fluorescence intensity is measured over time. An increase in fluorescence indicates a rise in intracellular calcium. The inhibitory effect of the antagonist is quantified by the reduction in the CCL1-induced fluorescence signal.

Chemotaxis Assay

This assay evaluates the ability of a CCR8 antagonist to block the migration of cells towards a chemoattractant (CCL1).

Methodology:

-

Cell Preparation: CCR8-expressing cells (e.g., primary T cells or a T cell line) are harvested and resuspended in assay medium.

-

Assay Setup: A Transwell insert with a porous membrane is placed in a well of a culture plate. The lower chamber is filled with assay medium containing CCL1. The CCR8 antagonist is added to the cell suspension.

-

Cell Seeding: The cell suspension containing the antagonist is added to the upper chamber of the Transwell insert.

-

Incubation: The plate is incubated for several hours to allow for cell migration.

-

Quantification: The number of cells that have migrated through the membrane into the lower chamber is quantified, typically by flow cytometry or cell counting. The inhibitory effect of the antagonist is determined by the reduction in cell migration compared to the control (no antagonist).

Treg Suppression Assay

This assay assesses the ability of a CCR8 antagonist to reverse the immunosuppressive function of Tregs on effector T cells.

Methodology:

-

Cell Isolation: Regulatory T cells (Tregs) and responder T cells (Tconv) are isolated from peripheral blood mononuclear cells (PBMCs).

-

Cell Labeling: Responder T cells are labeled with a proliferation-tracking dye (e.g., CFSE or CellTrace Violet).

-

Co-culture Setup: Labeled responder T cells are co-cultured with Tregs at various ratios in the presence of a T cell stimulus (e.g., anti-CD3/CD28 beads). The CCR8 antagonist is added to the co-culture.

-

Incubation: The co-culture is incubated for 3-5 days to allow for T cell proliferation.

-

Analysis: The proliferation of the responder T cells is measured by flow cytometry, assessing the dilution of the proliferation dye. The reversal of suppression by the antagonist is determined by the increase in responder T cell proliferation in the presence of Tregs and the antagonist, compared to the co-culture with Tregs alone.

Conclusion

CCR8 antagonists represent a highly promising and targeted approach in cancer immunotherapy. By disrupting the CCL1-CCR8 axis, these agents can effectively inhibit the immunosuppressive function of tumor-infiltrating Tregs, thereby unleashing the potential of the host's immune system to combat cancer. The ongoing clinical development of several CCR8 antagonists underscores the significant potential of this therapeutic strategy. This technical guide provides a foundational understanding of the mechanism of action, signaling pathways, and preclinical evaluation of CCR8 antagonists, serving as a valuable resource for the scientific community.

References

The Discovery and Synthesis of CCR8 Antagonist IPG7236: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The C-C chemokine receptor 8 (CCR8) has emerged as a compelling therapeutic target in immuno-oncology, primarily due to its specific expression on highly immunosuppressive tumor-infiltrating regulatory T cells (Tregs). Antagonism of CCR8 presents a promising strategy to selectively disrupt Treg function within the tumor microenvironment (TME), thereby enhancing anti-tumor immunity. This document provides an in-depth technical guide on the discovery, synthesis, and characterization of IPG7236, a potent and selective small-molecule CCR8 antagonist that has advanced to clinical trials. We will detail the experimental protocols for key assays, present comprehensive quantitative data, and visualize the associated biological pathways and discovery workflows.

Introduction: The Rationale for Targeting CCR8

C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that plays a critical role in immune cell trafficking.[1] Its primary endogenous ligand is C-C motif chemokine ligand 1 (CCL1). The CCL1-CCR8 axis is instrumental in recruiting Tregs to the tumor microenvironment, where they suppress the activity of cytotoxic T cells and other immune effector cells, ultimately facilitating tumor immune evasion.[1][2] Unlike other Treg markers, CCR8 expression is significantly enriched on these tumor-infiltrating Tregs compared to those in peripheral tissues, offering a therapeutic window for selective targeting.[2]

The development of small-molecule antagonists against CCR8 was initially explored for inflammatory diseases. Early efforts identified compounds such as the naphthalene-sulfonamide LMD-D and oxazolidinone-based antagonists like SB-633852. However, these early leads were often hampered by suboptimal pharmacokinetic properties, including poor solubility and metabolic instability, which prevented their clinical advancement. This set the stage for a focused medicinal chemistry effort to identify a potent, selective, and orally bioavailable CCR8 antagonist with drug-like properties, culminating in the discovery of IPG7236.[3]

The Discovery of IPG7236: A Lead Optimization Approach

The discovery of IPG7236 was the result of a systematic lead optimization campaign, likely starting from a known scaffold such as the naphthalene-sulfonamides which showed initial promise but poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The general workflow for such a discovery process is outlined below.

Quantitative Biological Data

IPG7236 demonstrates potent and selective antagonism of the CCR8 receptor across multiple functional assays. Its in vitro and in vivo properties are summarized and compared with other known CCR8 antagonists in the tables below.

Table 1: In Vitro Potency and Activity of CCR8 Antagonists

| Compound | Assay Type | Target/Cell Line | Ligand | IC50 / Ki | Reference |

| IPG7236 | Tango β-arrestin | Human CCR8 | CCL1 | 24 nM (IC50) | |

| IPG7236 | Calcium Mobilization | CCR8-overexpressing cells | CCL1 | 24.3 nM (IC50) | |

| IPG7236 | Treg Migration | Human CCR8+ Tregs | CCL1 | 33.8 nM (IC50) | |

| AZ084 | Binding Assay | Human CCR8 | 0.9 nM (Ki) | ||

| AZ084 | Chemotaxis | AML cells | CCL1 | 1.3 nM (IC50) | |

| LMD-D | Inverse Agonist | Human CCR8 | - | 13 nM (EC50) | |

| LMD-D | Antagonist Activity | Human CCR8 | CCL1 | 234 nM (EC50) | |

| SB-633852 | Binding Assay | Human CCR8 | pIC50 = 5.8 |

Table 2: In Vitro ADMET and In Vivo Pharmacokinetic Profile of IPG7236

| Parameter | Species | Value | Reference |

| Solubility | - | 254 µM | |

| Plasma Protein Binding (unbound) | Human | 35.8% | |

| Plasma Protein Binding (unbound) | Mouse | 44.9% | |

| Metabolic Stability (Microsomes) | Human, Monkey, Rat, Dog | High | |

| hERG Inhibition | - | No significant inhibition | |

| CYP450 Inhibition | - | No significant inhibition | |

| Bioavailability (AZ084 for reference) | Rat | >70% |

CCR8 Signaling Pathway

CCR8, as a typical GPCR, signals through heterotrimeric G proteins upon activation by its ligand, CCL1. This activation leads to downstream signaling cascades that result in cellular responses such as chemotaxis and modulation of gene expression. The primary signaling pathway involves Gαi, which inhibits adenylyl cyclase, and the release of the Gβγ subunit, which activates phospholipase C (PLC). PLC activation leads to an increase in intracellular calcium and the activation of protein kinase C (PKC). Concurrently, agonist binding promotes the recruitment of β-arrestin, which mediates receptor desensitization and internalization, and can also initiate G protein-independent signaling.

Synthesis of IPG7236

The synthesis of IPG7236 is a multi-step process that involves the construction of a substituted nicotinamide core coupled with a complex piperidine moiety. While the exact, step-by-step proprietary synthesis details are not fully public, based on the structure and related chemical literature, a plausible synthetic route is outlined below. The process likely involves the formation of a key amide bond between a functionalized piperidine intermediate and a nicotinic acid derivative.

General Synthetic Protocol

A detailed, step-by-step protocol for the synthesis of IPG7236 is not publicly available. However, a general approach based on its chemical structure would involve:

-

Synthesis of the Piperidine Core: Construction of the chiral (3S,4S)-3-((cyclopropylmethyl)amino)-1-(cyclopropylsulfonyl)piperidin-4-amine intermediate. This would likely involve multiple steps, including the introduction of the cyclopropylsulfonyl group, stereoselective installation of the two amino functionalities, and N-alkylation with a cyclopropylmethyl group.

-

Synthesis of the Nicotinamide Moiety: Preparation of 2-amino-N-(2-chloroacetyl)-6-(trifluoromethyl)nicotinamide. This involves functionalizing the nicotinic acid backbone with the trifluoromethyl group and preparing it for amide coupling.

-

Final Coupling: A nucleophilic substitution reaction where the primary amine of the piperidine core is coupled with the chloroacetyl group of the nicotinamide moiety to form the final product, IPG7236. Purification would likely be achieved via column chromatography followed by characterization using NMR and mass spectrometry.

Experimental Protocols

The characterization of IPG7236 relies on a suite of in vitro cellular assays to determine its potency and mechanism of action. Below are detailed methodologies for the key experiments.

CCR8 Tango β-Arrestin Recruitment Assay

This assay measures the ability of a compound to block ligand-induced recruitment of β-arrestin to the CCR8 receptor, a key step in GPCR desensitization.

-

Principle: The assay utilizes a cell line engineered to express a CCR8 receptor fused to a TEV protease cleavage site and a transcription factor (tTA). A separate fusion protein consists of β-arrestin and the TEV protease. Upon CCL1-induced receptor activation, β-arrestin-TEV is recruited to the receptor, cleaving the tTA, which then translocates to the nucleus and drives the expression of a luciferase reporter gene. Antagonists block this process.

-

Cell Line: HTLA cells expressing the CCR8-Tango construct and a β-arrestin2-TEV fusion protein.

-

Protocol:

-

Plate HTLA-CCR8 cells in 384-well white, clear-bottom plates at a density of 15,000 cells/well and incubate overnight.

-

Prepare serial dilutions of IPG7236 in assay buffer.

-

Pre-incubate the cells with IPG7236 or vehicle control for 30 minutes at 37°C.

-

Add the CCR8 agonist, human CCL1, at a final concentration equivalent to its EC80 value.

-

Incubate the plate for 5-16 hours at 37°C.

-

Add luciferase substrate and measure the chemiluminescent signal using a plate reader.

-

Calculate the percent inhibition relative to controls and determine the IC50 value from the dose-response curve.

-

Calcium Mobilization Assay

This assay measures the inhibition of CCL1-induced intracellular calcium release in cells expressing CCR8.

-

Principle: CCR8 coupling to Gαi/Gβγ leads to PLC activation and subsequent release of Ca²⁺ from the endoplasmic reticulum. This transient increase in intracellular Ca²⁺ is detected by a calcium-sensitive fluorescent dye.

-

Cell Line: HEK293 or CHO cells stably expressing human CCR8.

-

Protocol:

-

Seed CCR8-expressing cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C in the dark.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate into a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

Add serial dilutions of IPG7236 to the wells and incubate for a specified period (e.g., 15-30 minutes).

-

Establish a stable baseline fluorescence reading.

-

Inject a solution of CCL1 (at its EC80 concentration) into the wells and immediately begin recording the fluorescence signal over time (typically 60-120 seconds).

-

The peak fluorescence response is used to determine the level of inhibition, and IC50 values are calculated.

-

T-Cell Chemotaxis (Migration) Assay

This assay assesses the ability of IPG7236 to block the migration of CCR8-expressing T cells towards a CCL1 chemoattractant gradient.

-

Principle: The assay is conducted in a Transwell plate, where an upper chamber containing the cells is separated from a lower chamber containing the chemoattractant by a porous membrane. Antagonists added to the cells inhibit their migration through the pores into the lower chamber.

-

Cells: Isolated primary human CCR8+ Tregs or a T-cell line endogenously expressing CCR8.

-

Protocol:

-

Add assay medium containing various concentrations of CCL1 to the lower wells of a 24-well Transwell plate. Include a negative control with no chemoattractant.

-

Resuspend CCR8+ T cells in assay medium at a concentration of approximately 2.5 x 10^6 cells/mL.

-

Pre-incubate the cell suspension with various concentrations of IPG7236 or vehicle for 30 minutes at 37°C.

-

Add 100 µL of the cell suspension to the upper chamber (the Transwell insert, typically with a 5 µm pore size).

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, remove the insert. Collect the cells that have migrated into the lower chamber.

-

Quantify the migrated cells by flow cytometry or by using a cell viability reagent (e.g., EZ-MTT™).

-

Calculate the percentage of migration inhibition compared to the vehicle control and determine the IC50.

-

Conclusion

IPG7236 is a potent, selective, and orally bioavailable small-molecule antagonist of CCR8. Its discovery addresses the significant ADME and pharmacokinetic challenges that hindered the development of earlier CCR8 antagonists. Through its mechanism of blocking CCL1-induced signaling and Treg migration, IPG7236 has demonstrated significant anti-tumor efficacy in preclinical models, both as a monotherapy and in combination with checkpoint inhibitors. The comprehensive data and robust methodologies outlined in this whitepaper underscore the potential of IPG7236 as a promising new agent in the field of cancer immunotherapy. Its continued clinical development is warranted to fully elucidate its therapeutic benefit in patients with advanced solid tumors.

References

The Structure-Activity Relationship of N-Substituted-5-Aryl-Oxazolidinone CCR8 Antagonists: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a prominent class of C-C chemokine receptor 8 (CCR8) antagonists: the N-substituted-5-aryl-oxazolidinones. This class of compounds has been instrumental in understanding the therapeutic potential of targeting CCR8 in various inflammatory diseases and, more recently, in cancer immunotherapy. We will focus on the lead compound from this series, SB-649701, which for the purpose of this guide will be referred to as CCR8 Antagonist 1 .

Core Compound Structure

The foundational scaffold of this antagonist series is the N-substituted-5-aryl-oxazolidinone core. The key points of modification for SAR studies are the N-substituent on the oxazolidinone ring and the aryl group at the 5-position.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for this compound (SB-649701) and its analogs. The data is presented as pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Table 1: Antagonist Potency in Human CCR8 Calcium Release Assay [1][2]

| Compound | N-Substituent | 5-Aryl Group | pIC50 |

| This compound (SB-649701) | 3-(pyridin-2-yl)propyl | 4-fluorophenyl | 7.7 |

| Analog A | 2-(pyridin-2-yl)ethyl | 4-fluorophenyl | 7.5 |

| Analog B | 4-(pyridin-2-yl)butyl | 4-fluorophenyl | 7.2 |

| Analog C | 3-(pyridin-2-yl)propyl | phenyl | 7.1 |

| Analog D | 3-(pyridin-2-yl)propyl | 4-chlorophenyl | 7.6 |

| HTS Hit (SB-633852) | [Structure not specified] | [Structure not specified] | 5.8 |

Table 2: Functional Antagonist Activity in Chemotaxis Assays [1][2]

| Compound | Cell Line | pIC50 |

| This compound (SB-649701) | HUT78 (human T cell line) | 6.3 |

| This compound (SB-649701) | Th2 cells | 7.0 |

Key Insights from SAR Studies

From the data presented, several key SAR trends can be elucidated for this oxazolidinone series:

-

N-Substituent: The nature and length of the N-substituent significantly impact potency. A propyl linker between the oxazolidinone nitrogen and the pyridine ring, as seen in this compound, appears to be optimal for activity in the calcium release assay. Both shortening (ethyl) and lengthening (butyl) the linker lead to a decrease in potency.

-

5-Aryl Group: Substitution on the 5-aryl ring influences antagonist activity. A 4-fluoro or 4-chloro substitution on the phenyl ring generally maintains or slightly improves potency compared to the unsubstituted phenyl ring.

-

Functional Activity: this compound demonstrates functional antagonism by inhibiting the migration of human T cells (HUT78) and Th2 cells towards the CCR8 ligand, CCL1.

It is noteworthy that SB-649701 was found to be highly selective for human CCR8, showing no activity against mouse, rat, and guinea pig orthologs.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by the CCR8 agonist, CCL1.

-

Cell Culture: CHO cells stably expressing human CCR8 are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and incubated to form a confluent monolayer.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.

-

Compound Incubation: The dye solution is removed, and the cells are washed. Test compounds (antagonists) at various concentrations are then added to the wells and incubated for a specific period.

-

Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence microplate reader. The baseline fluorescence is measured, and then a solution of the CCR8 agonist CCL1 (at a concentration that elicits a submaximal response, e.g., EC80) is added to all wells. The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is monitored over time.

-

Data Analysis: The inhibition of the CCL1-induced calcium flux by the test compound is calculated, and IC50 values are determined from concentration-response curves.

Chemotaxis Assay

This assay assesses the ability of an antagonist to block the migration of cells towards a chemoattractant (CCL1).

-

Cell Preparation: A human T cell line endogenously expressing CCR8, such as HUT78, or primary Th2 cells are used. The cells are washed and resuspended in a serum-free assay medium.

-

Assay Setup: A multi-well chemotaxis chamber (e.g., Transwell plate) with a porous membrane separating the upper and lower wells is used.

-

Compound and Chemoattractant Loading: The lower wells of the chamber are filled with the assay medium containing CCL1 at a concentration that induces optimal cell migration. The cell suspension, pre-incubated with various concentrations of the test antagonist or vehicle control, is added to the upper wells.

-

Incubation: The plate is incubated at 37°C in a humidified CO2 incubator for a period sufficient to allow for cell migration (typically a few hours).

-

Quantification of Migration: After incubation, the non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower side of the membrane are fixed, stained, and counted under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay or flow cytometry.

-

Data Analysis: The percentage of inhibition of cell migration by the antagonist is calculated relative to the vehicle control, and IC50 values are determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of CCR8 and a typical experimental workflow for antagonist screening.

References

CCR8 Antagonist Binding Affinity and Kinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity and kinetics of antagonists targeting the C-C chemokine receptor 8 (CCR8). CCR8 has emerged as a promising therapeutic target, particularly in immuno-oncology, due to its high expression on tumor-infiltrating regulatory T cells (Tregs).[1][2] Understanding the quantitative and kinetic aspects of antagonist binding is crucial for the development of effective and selective therapeutics. This guide summarizes key binding data, details common experimental protocols, and visualizes the underlying biological and experimental processes.

Core Concepts in CCR8 Antagonist Binding

The interaction between a CCR8 antagonist and the receptor is characterized by its binding affinity and kinetics .

-

Binding Affinity refers to the strength of the interaction between the antagonist and CCR8 at equilibrium. It is commonly expressed by the following parameters:

-

Dissociation Constant (Kd): The concentration of antagonist at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.[3]

-

Inhibition Constant (Ki): The concentration of a competing ligand (antagonist) that will bind to 50% of the receptors in the presence of a radiolabeled ligand. It is a measure of the affinity of the antagonist for the receptor.[4]

-

Half-maximal Inhibitory Concentration (IC50): The concentration of an antagonist that inhibits a specific biological response by 50%. While related to affinity, it is also influenced by experimental conditions.

-

-

Binding Kinetics describes the rates of the association and dissociation of the antagonist to and from the receptor.

-

Association Rate Constant (kon): The rate at which the antagonist binds to CCR8.

-

Dissociation Rate Constant (koff): The rate at which the antagonist-receptor complex dissociates. A slow koff can lead to prolonged receptor occupancy and a more durable pharmacological effect.

-

Quantitative Binding Data for CCR8 Antagonists

The following tables summarize publicly available quantitative binding data for various CCR8 antagonists.

Table 1: Small Molecule CCR8 Antagonist Binding Affinities

| Compound Class | Compound | Assay Type | Radioligand | Ki (nM) | IC50 (nM) | Reference |

| Naphthalene-sulfonamide | LMD-A | Heterologous Competition Binding | [125I]-CCL1 | 3.4 | 5.9 | |

| Naphthalene-sulfonamide | LMD-B | Heterologous Competition Binding | [125I]-CCL1 | 8.4 | 12.3 | |

| Naphthalene-sulfonamide | LMD-C | Heterologous Competition Binding | [125I]-CCL1 | 14 | 582 | |

| Naphthalene-sulfonamide | LMD-D | Heterologous Competition Binding | [125I]-CCL1 | 11 | 24 | |

| Naphthalene-sulfonamide | LMD-E | Heterologous Competition Binding | [125I]-CCL1 | 546 | 1572 | |

| Naphthalene-sulfonamide | LMD-F | Heterologous Competition Binding | [125I]-CCL1 | 842 | 1145 | |

| Naphthalene-sulfonamide | LMD-G | Heterologous Competition Binding | [125I]-CCL1 | 635 | 987 | |

| Naphthalene-sulfonamide | LMD-H | Heterologous Competition Binding | [125I]-CCL1 | 754 | 1201 | |

| Naphthalene-sulfonamide | LMD-A | Heterologous Competition Binding | [125I]-MC148 | 0.37 | - | |

| Naphthalene-sulfonamide | LMD-B | Heterologous Competition Binding | [125I]-MC148 | 0.52 | - | |

| Naphthalene-sulfonamide | LMD-C | Heterologous Competition Binding | [125I]-MC148 | 1.8 | - | |

| Naphthalene-sulfonamide | LMD-D | Heterologous Competition Binding | [125I]-MC148 | 1.1 | - | |

| Naphthalene-sulfonamide | LMD-E | Heterologous Competition Binding | [125I]-MC148 | 12 | - | |

| Naphthalene-sulfonamide | LMD-F | Heterologous Competition Binding | [125I]-MC148 | 27 | - | |

| Naphthalene-sulfonamide | LMD-G | Heterologous Competition Binding | [125I]-MC148 | 15 | - | |

| Naphthalene-sulfonamide | LMD-H | Heterologous Competition Binding | [125I]-MC148 | 18 | - | |

| Imidazopyridine | SB-633852 | Competitive Binding Assay | Not Specified | - | pIC50 = 5.8 | |

| Small Molecule | ML604086 | CCL1 Binding Inhibition Assay | Not Specified | - | >98% inhibition |

Table 2: Monoclonal Antibody CCR8 Antagonist Binding Affinities

| Antibody | Assay Type | Kd (pM) | Reference |

| mAb1 | Scatchard Analysis (Radiolabeled) | 28.4 | |

| S-531011 | Cell-based Binding Assay | 18.6 |

CCR8 Signaling Pathway

CCR8 is a G protein-coupled receptor (GPCR) that, upon binding its primary ligand CCL1, activates downstream signaling pathways. This activation leads to various cellular responses, including chemotaxis, cell adhesion, and modulation of the immune response. Antagonists block these signaling events by preventing CCL1 from binding to the receptor.

CCR8 Signaling Pathway Overview

Experimental Protocols for Binding Affinity and Kinetics

Accurate determination of binding parameters relies on robust experimental methodologies. The following sections detail common protocols used in the characterization of CCR8 antagonists.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for quantifying receptor-ligand interactions. They are used to determine binding affinity (Kd, Ki) and receptor density (Bmax).

1. Saturation Binding Assay (to determine Kd of a radioligand):

-

Objective: To determine the affinity (Kd) and the total number of binding sites (Bmax) for a specific radioligand on a receptor preparation.

-

Methodology:

-

Prepare cell membranes or whole cells expressing CCR8.

-

Incubate the receptor preparation with increasing concentrations of a radiolabeled CCR8 ligand (e.g., [125I]-CCL1).

-

In a parallel set of experiments, include a high concentration of a non-radiolabeled competitor to determine non-specific binding.

-

Allow the binding to reach equilibrium at a defined temperature and time.

-

Separate the bound from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot specific binding against the radioligand concentration and fit the data to a one-site binding model to determine Kd and Bmax.

-

2. Competition Binding Assay (to determine Ki of an antagonist):

-

Objective: To determine the binding affinity (Ki) of a non-radiolabeled antagonist by its ability to compete with a radioligand for binding to CCR8.

-

Methodology:

-

Prepare cell membranes or whole cells expressing CCR8.

-

Incubate the receptor preparation with a fixed concentration of a radiolabeled CCR8 ligand (typically at or below its Kd).

-

Add increasing concentrations of the unlabeled antagonist.

-

Allow the binding to reach equilibrium.

-

Separate bound and free radioligand via vacuum filtration.

-

Quantify the radioactivity.

-

Plot the percentage of specific binding against the antagonist concentration to determine the IC50.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Radioligand Binding Assay Workflow

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It is a powerful tool for determining both binding affinity and kinetic rate constants (kon and koff).

-

Objective: To measure the association and dissociation rates of an antagonist binding to CCR8, and to determine the Kd.

-

Methodology:

-

Immobilization: Covalently attach purified CCR8 protein to the surface of a sensor chip.

-

Association: Flow a solution containing the antagonist at a specific concentration over the sensor chip surface. The binding of the antagonist to the immobilized CCR8 causes a change in the refractive index, which is detected by the SPR instrument and recorded as an increase in the response signal over time.

-

Equilibrium: Continue the flow until the binding reaches a steady state, where the rate of association equals the rate of dissociation.

-

Dissociation: Replace the antagonist solution with a buffer-only solution. The dissociation of the antagonist from the CCR8 results in a decrease in the response signal over time.

-

Regeneration: (Optional) Inject a solution to remove any remaining bound antagonist, preparing the sensor surface for the next cycle.

-

Data Analysis: Fit the association and dissociation curves from multiple antagonist concentrations to kinetic models to determine the kon, koff, and Kd (Kd = koff / kon).

-

Surface Plasmon Resonance (SPR) Workflow

Conclusion

The development of potent and selective CCR8 antagonists is a promising strategy for the treatment of various diseases, particularly cancer. A thorough understanding of the binding affinity and kinetics of these antagonists is paramount for optimizing their pharmacological properties. This guide has provided a summary of the available quantitative data, detailed the key experimental protocols for their determination, and visualized the associated biological and experimental workflows. As research in this area continues, the generation of more comprehensive kinetic data will be essential for advancing the next generation of CCR8-targeted therapies.

References

CCR8 Signaling Pathway: A Central Regulator of Immune Suppression in the Tumor Microenvironment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate interplay between tumor cells and the host immune system is a critical determinant of cancer progression and therapeutic response. A key mechanism of tumor immune evasion is the establishment of an immunosuppressive microenvironment, largely orchestrated by regulatory T cells (Tregs).[1] These specialized immune cells potently suppress anti-tumor immune responses, thereby facilitating tumor growth and metastasis.[1] Recent research has identified C-C chemokine receptor 8 (CCR8) as a highly promising therapeutic target due to its selective and high expression on tumor-infiltrating Tregs (ti-Tregs).[1][2] This technical guide provides a comprehensive overview of the CCR8 signaling pathway, its profound role in immune suppression, and the methodologies employed to investigate its function, with a focus on its potential for targeted cancer immunotherapy.

The CCR8 Signaling Pathway in Immune Suppression

CCR8 is a G protein-coupled receptor (GPCR) predominantly expressed on activated Tregs within the tumor microenvironment (TME).[3] Its primary ligand is the chemokine CCL1, which is secreted by various cells in the TME, including cancer cells and tumor-associated macrophages. The interaction between CCL1 and CCR8 on Tregs is a pivotal event that drives their recruitment, retention, and suppressive functions within the tumor.

Upon CCL1 binding, CCR8 initiates a downstream signaling cascade that reinforces the immunosuppressive phenotype of Tregs. A key event in this pathway is the activation of the Signal Transducer and Activator of Transcription 3 (STAT3). This activation leads to the upregulation of several key molecules that are central to Treg function:

-

FOXP3: The master transcriptional regulator of Treg development and function.

-

CD39: An ectoenzyme that converts extracellular ATP to AMP, contributing to an immunosuppressive tumor microenvironment.

-

Interleukin-10 (IL-10): A potent anti-inflammatory cytokine that dampens the activity of effector T cells.

-

Granzyme B: A serine protease that can induce apoptosis in other immune cells.

This signaling cascade not only enhances the suppressive capacity of individual Tregs but also promotes their proliferation and survival within the TME, further amplifying their immunosuppressive effects.

Signaling Pathway Diagram

Quantitative Data on CCR8 Expression and Function

The selective expression of CCR8 on ti-Tregs is a hallmark of its potential as a therapeutic target. The following tables summarize key quantitative data from various studies.

Table 1: CCR8 Expression in Human T-cell Subsets

| Cancer Type | Cell Subset | % CCR8+ Cells (Range) | Reference(s) |

| Various Cancers | Tumor-infiltrating Tregs | 30-80% | |

| Kidney Cancer | Tumor-infiltrating Tregs | ~80% | |

| Non-Small Cell Lung Cancer (NSCLC) | Tumor-infiltrating Tregs | ~40% | |

| Colorectal Cancer (CRC) | Tumor-infiltrating Tregs | High | |

| Pancreatic Ductal Adenocarcinoma (PDAC) | Tumor-infiltrating Tregs | Significantly higher in Grade III tumors | |

| Various Cancers | Peripheral Blood Tregs | <10% | |

| Various Cancers | Tumor-infiltrating Conventional T cells (Tconvs) | Low |

Table 2: Functional Consequences of CCR8 Signaling in Tregs

| Experimental Model | Outcome Measure | Observation | Reference(s) |

| Human peripheral blood Tregs | In vitro activation with CCL1 | >30% of Tregs up-regulate CCR8 | |

| Human peripheral blood Tregs | In vitro activation with CCL1 | STAT3-dependent upregulation of FOXP3, CD39, IL-10, Granzyme B | |

| Mouse model of multiple sclerosis (EAE) | Administration of stabilized CCL1 | Enhanced in vivo proliferation of CCR8+ Tregs and suppression of disease | |

| Mouse tumor models (MC38, EMT6) | Anti-CCR8 antibody treatment | Selective depletion of tumor-infiltrating Tregs | |

| Mouse tumor models (MC38, Pan02, CT26, MBT-2) | Anti-CCR8 antibody treatment | Significant tumor growth inhibition |

Detailed Experimental Protocols

A thorough investigation of the CCR8 signaling pathway requires a combination of cellular and molecular techniques. Below are detailed methodologies for key experiments.

Flow Cytometry for CCR8 Expression Analysis on Tumor-Infiltrating Lymphocytes (TILs)

This protocol describes the staining of single-cell suspensions from fresh tumor tissue to quantify CCR8 expression on Treg subsets.

Materials:

-

Fresh tumor tissue

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Collagenase IV and DNase I

-

FACS buffer (PBS with 2% FBS and 2mM EDTA)

-

Cell strainers (70 µm)

-

Red blood cell lysis buffer

-

Fc block (e.g., Human TruStain FcX™)

-

Fluorochrome-conjugated antibodies: anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD127, anti-FOXP3, and anti-CCR8.

-

Fixation/Permeabilization buffer (for intracellular FOXP3 staining)

-

Flow cytometer

Procedure:

-

Tissue Digestion: Mince fresh tumor tissue into small pieces and digest in RPMI-1640 containing collagenase IV and DNase I for 30-60 minutes at 37°C with gentle agitation.

-

Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

-

Red Blood Cell Lysis: If necessary, treat the cell suspension with red blood cell lysis buffer according to the manufacturer's instructions.

-

Cell Staining: a. Wash the cells with FACS buffer and resuspend in Fc block for 10 minutes on ice to prevent non-specific antibody binding. b. Add the cocktail of surface antibodies (anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD127, anti-CCR8) and incubate for 30 minutes on ice in the dark. c. Wash the cells twice with FACS buffer.

-

Intracellular Staining: a. Fix and permeabilize the cells using a commercially available FOXP3 staining buffer set according to the manufacturer's protocol. b. Add the anti-FOXP3 antibody and incubate for 30-45 minutes at room temperature in the dark. c. Wash the cells with permeabilization buffer and then with FACS buffer.

-

Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Gating Strategy: Sequentially gate on lymphocytes (FSC-A vs. SSC-A), single cells (FSC-A vs. FSC-H), live cells (using a viability dye), CD45+ cells, CD3+ T cells, and then CD4+ T cells. Within the CD4+ population, identify Tregs (e.g., CD25+ FOXP3+ or CD25+ CD127-). Finally, quantify the percentage and mean fluorescence intensity (MFI) of CCR8 expression on the Treg population.

In Vitro Treg Suppression Assay

This assay measures the ability of CCR8+ Tregs to suppress the proliferation of conventional T cells (Tconvs).

Materials:

-

Purified Tregs and responder T cells (Tconvs)

-

Cell proliferation dye (e.g., CellTrace™ Violet or CFSE)

-

T-cell activation stimuli (e.g., anti-CD3/CD28 beads or soluble antibodies)

-

Complete T-cell culture medium

-

96-well round-bottom plates

-

Flow cytometer

Procedure:

-

Labeling of Responder T cells: Label the Tconvs with a cell proliferation dye according to the manufacturer's instructions.

-

Co-culture Setup: a. Plate the labeled Tconvs at a constant number per well in a 96-well plate. b. Add purified Tregs at varying ratios to the Tconvs (e.g., 1:1, 1:2, 1:4, 1:8 Treg:Tconv). c. Include control wells with Tconvs alone (no Tregs) and unstimulated Tconvs.

-

Stimulation: Add T-cell activation stimuli to all wells except the unstimulated control.

-

Incubation: Culture the cells for 3-5 days at 37°C in a CO2 incubator.

-

Analysis: a. Harvest the cells and stain with a viability dye. b. Analyze the proliferation of the Tconvs by flow cytometry, gating on the dye-labeled population. c. Proliferation is measured by the dilution of the dye. The percentage of suppression is calculated relative to the proliferation of Tconvs in the absence of Tregs.

T-cell Chemotaxis Assay

This assay assesses the migration of Tregs in response to a CCL1 gradient.

Materials:

-

Purified Tregs

-

Chemotaxis chamber (e.g., Transwell® plate with 5 µm pore size)

-

Chemoattractant (recombinant human or mouse CCL1)

-

Assay medium (serum-free RPMI)

-

Flow cytometer or plate reader

Procedure:

-

Prepare Chemoattractant Gradient: Add assay medium containing different concentrations of CCL1 to the lower chambers of the Transwell® plate. Include a negative control with assay medium alone.

-

Cell Seeding: Add a defined number of Tregs to the upper chamber (the insert).

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.

-

Quantification of Migrated Cells: a. Carefully remove the inserts. b. Collect the cells that have migrated to the lower chamber. c. Count the migrated cells using a flow cytometer (by acquiring a fixed volume for a fixed time) or a cell viability assay (e.g., CellTiter-Glo®).

-

Data Analysis: Plot the number of migrated cells against the concentration of CCL1 to determine the chemotactic response.

Mandatory Visualizations

Experimental Workflow: Isolation and Analysis of Tumor-Infiltrating Tregs

Logical Relationship: Rationale for Targeting CCR8 in Cancer Therapy

Conclusion and Future Directions

The CCR8 signaling pathway has emerged as a critical axis in the regulation of immune suppression within the tumor microenvironment. Its high and selective expression on the most suppressive subset of tumor-infiltrating Tregs makes it an exceptionally attractive target for cancer immunotherapy. Therapeutic strategies aimed at blocking CCR8 signaling or, more potently, depleting CCR8+ Tregs, hold the promise of unleashing a robust anti-tumor immune response. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the biology of CCR8 and to advance the development of novel and effective cancer immunotherapies targeting this pathway. Future research will likely focus on the efficacy of anti-CCR8 therapies in combination with other immunotherapies, such as checkpoint inhibitors, and on the identification of biomarkers to predict patient response to these promising new treatments.

References

The Landscape of CCR8 Expression on Immune Cell Subsets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor that has emerged as a critical player in immune regulation and a highly promising therapeutic target, particularly in the context of cancer immunotherapy. Its restricted expression profile, most notably its high prevalence on tumor-infiltrating regulatory T cells (Tregs), positions it as a key candidate for selective targeting to modulate the tumor microenvironment. This technical guide provides an in-depth overview of CCR8 expression across various immune cell subsets, details of experimental methodologies for its detection, and an exploration of its signaling pathways.

Data Presentation: Quantitative Expression of CCR8 on Human Immune Cell Subsets

The expression of CCR8 varies significantly across different immune cell populations and is highly dependent on the tissue microenvironment. The following tables summarize the quantitative data on CCR8 expression, providing a comparative overview.

Table 1: CCR8 Expression on T Lymphocyte Subsets

| Cell Subset | Tissue/Compartment | Percentage of CCR8+ Cells | Median Fluorescence Intensity (MFI) / Receptor Density | Citation(s) |

| Regulatory T cells (Tregs) | Tumor | ~40% - 80% | High | [1][2] |

| Peripheral Blood | Low / Undetectable | Low | [1] | |

| Skin | ~76% (dermis), ~85% (epidermis) | High | [3] | |

| Conventional CD4+ T cells | Tumor | Low, variable | Low | [1] |

| Peripheral Blood | Low | Low | ||

| Skin | ~59% (dermis), ~67% (epidermis) | Moderate | ||

| CD8+ T cells | Tumor | Low / Negative | Low | |

| Peripheral Blood | ~2% | Low | ||

| Skin | Positive, lower than CD4+ | Moderate | ||

| Th2 cells | Peripheral Blood / Inflamed Tissue | Enriched expression | Not consistently reported | |

| γδ T cells | Skin | ~39% | Not consistently reported |

Table 2: CCR8 Expression on Myeloid and Innate Lymphoid Cells

| Cell Subset | Tissue/Compartment | Percentage of CCR8+ Cells | MFI / Additional Notes | Citation(s) |

| Monocytes | Peripheral Blood | Low, but detectable mRNA | Higher mRNA in CD16+ monocytes. | |

| Classical (CD14++CD16−) | Low | Low surface protein expression. | ||

| Intermediate (CD14++CD16+) | Higher than classical | |||

| Non-classical (CD14+CD16++) | Higher than classical | |||

| Macrophages | Lung (COPD patients) | Majority are CCR8+ | High expression. | |

| Dendritic Cells (DCs) | Skin-draining lymph nodes (mouse) | Expressed on CD301b+ DCs | Required for migration into lymph node parenchyma. | |

| Monocyte-derived DCs | CCR8 mRNA and protein induced during differentiation. | Important for migration. | ||

| Natural Killer (NK) Cells | Peripheral Blood | Rare on bulk NK cells | ||

| CD56bright NK cells | Higher percentage than CD56dim | |||

| CD56dim NK cells | Very low | |||

| Skin | Present at low frequencies |

Experimental Protocols

Accurate detection and quantification of CCR8 expression are paramount for research and clinical development. Below are detailed methodologies for key experiments.

Flow Cytometry for CCR8 Expression on Human PBMCs

This protocol outlines a multi-color flow cytometry approach to identify and quantify CCR8 expression on Tregs, conventional T cells, NK cells, and monocyte subsets from peripheral blood mononuclear cells (PBMCs).

1. Reagents and Materials:

-

Human PBMCs isolated by Ficoll-Paque density gradient centrifugation.

-

FACS Buffer: PBS with 2% FBS and 0.05% sodium azide.

-

Fc Block: Human TruStain FcX™ (or equivalent).

-

Fixable Viability Dye (e.g., Zombie NIR™ or similar).

-

Antibody Panel (see Table 3 for a suggested panel).

-

Intracellular Staining Buffer Set (e.g., Foxp3/Transcription Factor Staining Buffer Set).

Table 3: Suggested 8-Color Flow Cytometry Panel for CCR8 Analysis

| Target | Fluorochrome | Purpose |

| CD3 | PE-Cy7 | T cell lineage marker |

| CD4 | APC-H7 | Helper T cell marker |

| CD8 | PerCP-Cy5.5 | Cytotoxic T cell marker |

| CD25 | PE | Treg and activation marker |

| CD127 | Alexa Fluor 700 | To distinguish Tregs (low/negative) |

| CD14 | BV605 | Monocyte marker |

| CD16 | FITC | Monocyte and NK cell marker |

| CD56 | BV786 | NK cell marker |

| CCR8 | BV421 | Target of interest |

| Foxp3 | Alexa Fluor 647 | Treg lineage-defining transcription factor |

| Viability Dye | Zombie NIR™ | Live/dead cell discrimination |

2. Staining Procedure:

-

Resuspend up to 1 x 10^6 PBMCs in 100 µL of FACS buffer.

-

Stain with Fixable Viability Dye according to the manufacturer's protocol.

-

Wash cells with 2 mL of FACS buffer and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 100 µL of FACS buffer and add Fc Block. Incubate for 10 minutes at 4°C.

-

Without washing, add the cocktail of fluorescently conjugated surface antibodies (CD3, CD4, CD8, CD25, CD127, CD14, CD16, CD56, and CCR8).

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash cells twice with FACS buffer.

-

For intracellular staining of Foxp3, fix and permeabilize the cells using an appropriate buffer set, following the manufacturer's instructions.

-

Stain with the anti-Foxp3 antibody for 30-45 minutes at 4°C in the dark.

-

Wash cells with permeabilization buffer and resuspend in FACS buffer for acquisition.

3. Data Acquisition and Analysis:

-

Acquire samples on a flow cytometer capable of detecting all the fluorochromes in the panel.

-

Collect a sufficient number of events (e.g., 300,000 to 500,000) for robust analysis of rare populations.

-

Use fluorescence minus one (FMO) controls to accurately set gates for CCR8 and other markers.

-

Analyze the data using appropriate software (e.g., FlowJo™, FCS Express™). The gating strategy is outlined in the workflow diagram below.

Immunohistochemistry (IHC) for CCR8 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissue

This protocol provides a general framework for the detection of CCR8 in FFPE tissue sections, such as tumor biopsies.

1. Sample Preparation:

-

Fix tissue in 10% neutral buffered formalin and embed in paraffin wax.

-

Cut 4-5 µm sections and mount on charged microscope slides.

-

Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.

2. Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0).

-

Heat in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

3. Staining Procedure:

-

Rinse sections in wash buffer (e.g., PBS or TBS with 0.05% Tween-20).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes (for peroxidase-based detection).

-

Block non-specific protein binding with a protein block solution (e.g., 5% normal goat serum in wash buffer) for 30-60 minutes.

-

Incubate with the primary antibody against CCR8 at its optimal dilution overnight at 4°C in a humidified chamber.

-

Wash sections three times with wash buffer.

-

Incubate with a biotinylated secondary antibody (if using an avidin-biotin complex method) or a polymer-based HRP-conjugated secondary antibody for 30-60 minutes at room temperature.

-

Wash sections three times with wash buffer.

-

If using a biotinylated secondary, incubate with streptavidin-HRP.

-

Develop the signal with a suitable chromogen (e.g., DAB or AEC).

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

Mandatory Visualizations

CCR8 Signaling Pathway

CCR8 is a G protein-coupled receptor that primarily couples to the inhibitory G protein, Gαi. Ligand binding, predominantly by CCL1, initiates a signaling cascade that leads to chemotaxis and other cellular responses. The pathway can also involve Gαq and β-arrestin, leading to the activation of downstream kinases such as Akt and ERK.

Experimental Workflow: Multi-Color Flow Cytometry for CCR8

The following diagram illustrates the key steps in identifying and quantifying CCR8 expression on various immune cell subsets from human PBMCs.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemokine Receptor Expression on Normal Blood CD56+ NK-Cells Elucidates Cell Partners That Comigrate during the Innate and Adaptive Immune Responses and Identifies a Transitional NK-Cell Population - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evidence for NK cell subsets based on chemokine receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CCR8 Antagonists in Modulating Regulatory T Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Regulatory T cells (Tregs) are critical mediators of immunosuppression within the tumor microenvironment (TME), posing a significant barrier to effective anti-cancer immunity. The C-C chemokine receptor 8 (CCR8) has emerged as a highly promising therapeutic target due to its preferential expression on tumor-infiltrating Tregs compared to Tregs in peripheral tissues. This preferential expression allows for selective targeting of the immunosuppressive Treg population within the tumor, potentially minimizing systemic autoimmune toxicities. This technical guide provides an in-depth overview of the development and function of a representative CCR8 antagonist, "Antagonist 1," for modulating Treg function. It details the underlying signaling pathways, experimental validation, and quantitative data supporting its therapeutic potential. While "Antagonist 1" is a representative model for this guide, data from various CCR8 antagonists currently in development, including monoclonal antibodies and small molecules, are presented to offer a comprehensive landscape of this therapeutic strategy.

The CCR8-CCL1 Axis in Treg Biology

C-C chemokine ligand 1 (CCL1) is the primary ligand for CCR8. The engagement of CCL1 with CCR8 on the surface of Tregs triggers a signaling cascade that promotes their migration, survival, and immunosuppressive functions within the TME.[1][2] This axis is a key driver of the accumulation of Tregs in tumors, which is often correlated with poor prognosis in various cancer types.[1]

CCR8 Signaling Pathway in Regulatory T Cells

The binding of CCL1 to CCR8, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. This includes the activation of STAT3, which leads to the upregulation of key Treg functional molecules such as FOXP3, the master transcriptional regulator of Tregs, as well as immunosuppressive molecules like IL-10 and granzyme B.[3][4] This signaling enhances the overall suppressive capacity of Tregs.

Mechanism of Action of CCR8 Antagonists

CCR8 antagonists, primarily monoclonal antibodies, employ a dual mechanism to counteract the immunosuppressive effects of Tregs in the TME.

-

Blockade of CCR8 Signaling: By binding to CCR8, the antagonist prevents the interaction between CCR8 and its ligand CCL1. This inhibition blocks the downstream signaling cascade, thereby reducing Treg migration to the tumor and dampening their suppressive functions.

-

Depletion of CCR8+ Tregs: Many CCR8 antagonist antibodies are engineered with an active Fc region that can engage immune effector cells, such as natural killer (NK) cells and macrophages. This engagement leads to the elimination of CCR8-expressing Tregs through antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP). This selective depletion of Tregs within the TME is a key mechanism for restoring anti-tumor immunity.

Quantitative Data on CCR8 Antagonist Activity

The following tables summarize key quantitative data for several CCR8 antagonists in development.

Table 1: In Vitro Potency of CCR8 Antagonists

| Antagonist | Type | Assay | Target | IC50 / EC50 | Reference(s) |

| IPG0521 | Monoclonal Antibody | Signaling & Chemotaxis | Treg cells | Single-digit nM | |

| CTM-033 | Monoclonal Antibody | β-arrestin recruitment, Calcium flux, Migration | CCR8-expressing cells | Not specified | |

| S-531011 | Monoclonal Antibody | ADCC | CCR8+ cells | Potent activity reported | |

| BAY 3375968 | Monoclonal Antibody | ADCC & ADCP | CCR8+ cells | Potent activity reported | |

| IPG7236 | Small Molecule | Not specified | CCR8 | Not specified |

Table 2: Preclinical In Vivo Efficacy of CCR8 Antagonists

| Antagonist | Tumor Model | Dosing Regimen | Outcome | Reference(s) |

| IPG0521m | Syngeneic liver cancer | Not specified | Dramatic inhibition of tumor growth, increased CD8+ T cells | |

| CTM-033 | MC38 syngeneic | 6 mg/kg b.i.w. | Reduced tumor volume, significant Treg depletion | |

| S-531011 | CT26.WT & EMT6 | Not specified | Reduced tumor-infiltrating CCR8+ Tregs, anti-tumor activity | |

| BAY 3375968 (murine surrogate) | Various cancer models | Not specified | Tumor growth inhibition, increased CD8+ T cell infiltration | |

| DT-7012 | Preclinical monotherapy | Not specified | 100% complete response | |

| IPG7236 | Human breast cancer xenograft | Not specified | Significant tumor suppression (alone or with anti-PD-1) |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of CCR8 antagonists. The following sections provide representative protocols for key in vitro and in vivo assays.

In Vitro Treg Suppression Assay

This assay assesses the ability of a CCR8 antagonist to reverse Treg-mediated suppression of effector T cell proliferation.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

CD4+ T Cell Isolation Kit

-

CD25 MicroBeads

-

CFSE (Carboxyfluorescein succinimidyl ester) or other proliferation dye

-

Anti-CD3 and Anti-CD28 antibodies

-

CCR8 Antagonist 1

-

Culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well U-bottom plates

-

Flow cytometer

Procedure:

-

Isolation of Responder T cells (Tresp) and Tregs:

-

Isolate PBMCs from healthy donor blood by Ficoll-Paque density gradient centrifugation.

-

Isolate CD4+ T cells from PBMCs using a negative selection kit.

-

Separate CD4+CD25+ Tregs from CD4+CD25- Tresp cells using CD25 microbeads.

-

-

Labeling of Responder T cells:

-

Label Tresp cells with CFSE according to the manufacturer's protocol.

-

-

Co-culture Setup:

-

Plate the CFSE-labeled Tresp cells at a constant number (e.g., 5 x 10^4 cells/well) in a 96-well U-bottom plate.

-

Add Tregs at varying Tresp:Treg ratios (e.g., 1:1, 2:1, 4:1, 8:1).

-

Include control wells with Tresp cells alone (no Tregs) and unstimulated Tresp cells.

-

Add anti-CD3/anti-CD28 antibodies to all wells except the unstimulated control to stimulate T cell proliferation.

-

Add the CCR8 antagonist at various concentrations to the appropriate wells.

-

-

Incubation and Analysis:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

-

Harvest the cells and stain with fluorescently labeled antibodies against CD4 and CD8.

-

Analyze the proliferation of Tresp cells (CFSE dilution) by flow cytometry, gating on the CD4+ or CD8+ populations.

-

Calculate the percentage of suppression for each condition.

-

Chemotaxis Assay

This assay evaluates the ability of a CCR8 antagonist to block the migration of CCR8-expressing cells towards a CCL1 gradient.

Materials:

-

CCR8-expressing cells (e.g., isolated tumor-infiltrating Tregs or a CCR8-transfected cell line)

-

Recombinant human or murine CCL1

-

This compound

-

Chemotaxis buffer (e.g., RPMI with 0.5% BSA)

-

Transwell inserts (5 µm pore size) for 24-well plates

-

Flow cytometer or cell counter

Procedure:

-

Preparation:

-

Resuspend CCR8-expressing cells in chemotaxis buffer.

-

Pre-incubate the cells with different concentrations of the CCR8 antagonist or an isotype control antibody for 30 minutes at 37°C.

-

-

Assay Setup:

-

Add chemotaxis buffer containing CCL1 to the lower chamber of the Transwell plate.

-

Add chemotaxis buffer alone to some wells as a negative control.

-

Add the pre-incubated cell suspension to the upper chamber of the Transwell insert.

-

-

Incubation and Cell Counting:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

-

Collect the cells that have migrated to the lower chamber.

-

Count the number of migrated cells using a flow cytometer (by acquiring a fixed volume or using counting beads) or a hemocytometer.

-

-

Data Analysis:

-

Calculate the chemotactic index (fold migration over the negative control).

-

Determine the IC50 of the antagonist for inhibiting CCL1-mediated chemotaxis.

-

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This assay measures the ability of a CCR8 antagonist to induce the killing of CCR8-expressing target cells by effector cells (e.g., NK cells).

Materials:

-

CCR8-expressing target cells

-

Effector cells (e.g., isolated human NK cells)

-

This compound

-

Isotype control antibody

-

Cell viability dye (e.g., Calcein AM or a lactate dehydrogenase (LDH) release assay kit)

-

96-well plates

-

Plate reader (fluorescence or absorbance)

Procedure:

-

Target Cell Preparation:

-

Label target cells with a viability dye (e.g., Calcein AM) if using a fluorescence-based assay.

-

Plate the target cells in a 96-well plate.

-

-

Antibody and Effector Cell Addition:

-

Add serial dilutions of the CCR8 antagonist or isotype control antibody to the wells containing the target cells.

-

Add effector cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

-

-

Measurement of Cell Lysis:

-

If using a fluorescence-based assay, measure the fluorescence released from lysed cells.

-

If using an LDH release assay, measure the LDH activity in the supernatant according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of specific lysis for each antibody concentration.

-

Determine the EC50 of the antagonist for inducing ADCC.

-

In Vivo Tumor Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of a CCR8 antagonist in a syngeneic mouse model.

Materials:

-

Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)

-

Syngeneic tumor cell line (e.g., MC38 colorectal cancer, B16 melanoma)

-

This compound (or a murine surrogate)

-

Control antibody (e.g., isotype control)

-

Calipers for tumor measurement

-

Flow cytometry antibodies for immunophenotyping

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject a defined number of tumor cells into the flank of the mice.

-

-

Treatment:

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.

-

Administer the CCR8 antagonist, control antibody, or vehicle according to a predefined dosing schedule (e.g., intraperitoneally or intravenously, twice weekly).

-

-

Tumor Growth Monitoring:

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight and overall health of the mice.

-

-

Endpoint Analysis:

-

At the end of the study (or when tumors reach a predetermined size), euthanize the mice.

-

Excise the tumors and spleens for further analysis.

-

Prepare single-cell suspensions from the tumors and spleens.

-

Perform flow cytometry to analyze the frequency and phenotype of different immune cell populations, including Tregs (e.g., CD4+FoxP3+), CD8+ T cells, and NK cells.

-

Single-cell RNA sequencing can also be performed on tumor-infiltrating lymphocytes to gain deeper insights into the changes in the TME.

-

Conclusion

The selective targeting of CCR8 on tumor-infiltrating Tregs represents a highly promising strategy in cancer immunotherapy. The dual mechanism of action of CCR8 antagonist antibodies, involving both the blockade of immunosuppressive signaling and the direct depletion of Tregs within the tumor, offers a potent means to reactivate anti-tumor immunity. The quantitative data from in vitro and preclinical in vivo studies of various CCR8 antagonists demonstrate their potential to inhibit tumor growth and remodel the tumor microenvironment. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and development of this exciting class of therapeutics. Further clinical investigation is underway to translate these promising preclinical findings into effective treatments for cancer patients.

References

- 1. researchgate.net [researchgate.net]

- 2. ADCC assay I NK cells I Immuno-Oncology CRO services [explicyte.com]

- 3. First-in-class CCR8 antagonist IPG-051 displays good preclinical antitumor activity | BioWorld [bioworld.com]

- 4. <span>Development of a CCR8 monoclonal antibody to block CCR8 signaling and to abolish the immunosuppressive function of Treg for the treatment of cancers.</span> - ASCO [asco.org]

Methodological & Application

Application Notes and Protocols for the In Vitro Use of CCR8 Antagonist 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-C chemokine receptor 8 (CCR8) has emerged as a promising therapeutic target, particularly in the field of immuno-oncology.[1][2][3] CCR8 is a G protein-coupled receptor (GPCR) predominantly expressed on tumor-infiltrating regulatory T cells (Tregs), a type of immune cell that suppresses the body's anti-tumor response.[4][5] The primary ligand for CCR8 is C-C motif chemokine ligand 1 (CCL1), which is often secreted within the tumor microenvironment. The CCL1-CCR8 axis plays a crucial role in the recruitment and function of these immunosuppressive Tregs, thereby promoting tumor growth and immune evasion.

CCR8 antagonists are designed to block the interaction between CCR8 and its ligands, thereby disrupting the downstream signaling pathways that lead to Treg migration and immunosuppressive functions. This can be achieved through various mechanisms, including small molecule inhibitors and monoclonal antibodies. Some antibody-based antagonists also leverage antibody-dependent cell-mediated cytotoxicity (ADCC) to deplete CCR8-expressing Tregs within the tumor microenvironment.

This document provides detailed protocols for the in vitro characterization of a novel CCR8 antagonist, referred to herein as "CCR8 Antagonist 1," in cell culture. These protocols are intended to guide researchers in assessing the antagonist's binding affinity, functional inhibition of CCR8 signaling, and its effects on immune cell function.

Data Presentation

Table 1: In Vitro Activity of Various CCR8 Antagonists

| Antagonist | Type | Assay | Target Cells | Result (IC50/EC50) |

| S-531011 | Monoclonal Antibody | ADCC | Human CCR8-expressing Rat-1 cells | 6.54 ng/mL (EC50) |

| S-531011 | Monoclonal Antibody | CCL1 Neutralization | Human CCR8-expressing cell lines | 20.0 ng/mL (IC50) |

| IPG7236 | Small Molecule | β-arrestin Signaling | CCR8-expressing cells | Not specified |

| IPG7236 | Small Molecule | Calcium Mobilization | CCR8-expressing cells | Not specified |

| IPG7236 | Small Molecule | Treg Migration | CCR8+ Treg cells | Not specified |

| HBM1022 | Monoclonal Antibody | CCL1 Binding Blockade | Human and cynomolgus CCR8-expressing cell lines | Potent |

| HBM1022 | Monoclonal Antibody | CCL1-induced Migration | CCR8-expressing cell lines | Inhibited |

| IPG0521 | Monoclonal Antibody | Receptor-mediated Signaling | Treg cells | Single-digit nanomolar (IC50) |

| IPG0521 | Monoclonal Antibody | Chemotaxis | Treg cells | Single-digit nanomolar (IC50) |

Signaling Pathways and Experimental Workflows

CCR8 Signaling Pathway

The binding of CCL1 to CCR8 on the surface of a regulatory T cell initiates a cascade of intracellular signaling events. This process is characteristic of GPCR activation and primarily involves the Gαi subunit of the heterotrimeric G protein. This signaling ultimately leads to cellular responses such as migration towards the CCL1 source.

Caption: CCR8 Signaling Pathway and Antagonist Inhibition.

Experimental Workflow for this compound Characterization

The in vitro characterization of this compound typically follows a multi-step process to evaluate its binding, signaling inhibition, and functional effects on target cells. This workflow ensures a comprehensive assessment of the antagonist's potency and mechanism of action.

Caption: In Vitro Characterization Workflow for this compound.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize this compound.

Protocol 1: Cell Culture of CCR8-Expressing Cells

Objective: To maintain and propagate cell lines for use in subsequent assays.

Materials:

-

Human CCR8-expressing cell line (e.g., stable transfectants, or primary cells like activated Tregs)

-

Complete RPMI 1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)

-

Cell culture flasks (T-25 or T-75)

-

Incubator (37°C, 5% CO2)

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Hemocytometer or automated cell counter

Procedure:

-

Thaw a cryopreserved vial of the CCR8-expressing cell line rapidly in a 37°C water bath.

-

Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete RPMI 1640 medium.

-

Centrifuge at 300 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium.

-

Transfer the cell suspension to a T-25 or T-75 culture flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Monitor cell growth and passage the cells when they reach 80-90% confluency. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and re-seed at a 1:3 to 1:6 ratio. For suspension cells, dilute the culture with fresh medium to the recommended cell density.

Protocol 2: CCR8 Binding Assay using Flow Cytometry

Objective: To determine the binding affinity of this compound to CCR8-expressing cells.

Materials:

-

CCR8-expressing cells

-

This compound (labeled with a fluorophore, or a primary/secondary antibody detection system)

-

FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

-

96-well V-bottom plate

-

Flow cytometer

Procedure:

-

Harvest CCR8-expressing cells and wash them with FACS buffer.

-

Adjust the cell density to 1 x 10^6 cells/mL in cold FACS buffer.

-

Add 100 µL of the cell suspension to each well of a 96-well V-bottom plate.

-

Prepare serial dilutions of this compound in FACS buffer.

-

Add the diluted antagonist to the wells containing the cells. Include a no-antagonist control.

-

Incubate for 1 hour at 4°C, protected from light.

-

Wash the cells twice with 200 µL of cold FACS buffer, centrifuging at 300 x g for 3 minutes between washes.

-

If a secondary antibody is required, resuspend the cells in 100 µL of FACS buffer containing the fluorescently labeled secondary antibody. Incubate for 30 minutes at 4°C, protected from light.

-

Wash the cells twice as in step 7.

-

Resuspend the cells in 200 µL of FACS buffer.

-

Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI).

-

Analyze the data to determine the binding affinity (e.g., EC50).

Protocol 3: Calcium Mobilization Assay

Objective: To assess the ability of this compound to block CCL1-induced intracellular calcium flux.

Materials:

-

CCR8-expressing cells

-

This compound

-

Recombinant human CCL1